5-Chloro NNEI chemical structure and properties
5-Chloro NNEI chemical structure and properties
An In-Depth Technical Guide to 5-Chloro NNEI: Chemical Structure, Properties, and Analytical Characterization
Abstract
5-Chloro NNEI (also known as 5-chloro MN-24) is a synthetic cannabinoid and a structural analog of NNEI.[1] It is characterized by the addition of a chlorine atom to the terminal carbon of the N-pentyl chain of the parent compound. First identified in a survey of illegal products in Japan, 5-Chloro NNEI exists primarily as a research chemical and designer drug.[2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, presumed pharmacology, and the analytical methodologies required for its identification and characterization. The content is intended for researchers, forensic scientists, and drug development professionals who require a detailed understanding of this compound.
Chemical Identity and Physicochemical Properties
The foundational step in characterizing any novel compound is the precise definition of its chemical identity. 5-Chloro NNEI is a derivative of the NNEI series of indole-based synthetic cannabinoids.
Nomenclature and Identifiers:
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Systematic (IUPAC) Name: 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide
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Common Names: 5-Chloro NNEI, 5-chloro MN-24[1]
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CAS Number: 1800101-23-8[1]
Chemical Structure
The structure of 5-Chloro NNEI consists of four key moieties: an indole core, an N-1 substituted 5-chloropentyl chain, a carbonyl linker at the 3-position of the indole, and a naphthalene ring attached via an amide linkage. The terminal chlorine atom on the pentyl chain is the defining feature of this analog.
Caption: Chemical Structure of 5-Chloro NNEI.
Physicochemical Properties
Quantitative data for 5-Chloro NNEI is scarce in peer-reviewed literature. The following table summarizes known and calculated properties. Researchers should determine properties like solubility and melting point experimentally for their specific batches.
| Property | Value | Source / Method |
| Molecular Formula | C₂₈H₂₇ClN₂O | Calculated |
| Molecular Weight | 442.98 g/mol | Calculated |
| CAS Number | 1800101-23-8 | [1] |
| Appearance | Not specified (likely solid) | Inferred |
| Storage Temperature | -20°C | [1] |
| Shipping Temperature | -20°C | [1] |
| Solubility | Not published. Expected to be soluble in organic solvents like methanol, acetonitrile, and DMSO. | Inferred from structure |
| Melting Point | Not published. | - |
Synthesis and Characterization
No specific, peer-reviewed synthesis for 5-Chloro NNEI has been published. However, a plausible synthetic route can be designed based on established indole chemistry. The following protocol is a representative example and requires optimization.
Representative Synthetic Protocol
The synthesis can be envisioned as a two-step process starting from N-(naphthalen-1-yl)-1H-indole-3-carboxamide, which can be prepared via standard methods.
Step 1: N-Alkylation of the Indole Ring
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Deprotonation: To a solution of N-(naphthalen-1-yl)-1H-indole-3-carboxamide in a dry, aprotic solvent (e.g., tetrahydrofuran, THF), add 1.1 equivalents of a strong base such as sodium hydride (NaH) at 0°C.
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Causality: The indole N-H is weakly acidic. A strong base is required to deprotonate it, forming a highly nucleophilic indole anion. The reaction is conducted under an inert atmosphere (e.g., argon) to prevent quenching by atmospheric moisture.
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Alkylation: Allow the reaction to stir for 30 minutes at 0°C. Then, add 1.2 equivalents of 1-bromo-5-chloropentane dropwise.
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Causality: The indole anion acts as a nucleophile, attacking the primary carbon bearing the bromine atom in an Sₙ2 reaction. Bromine is a better leaving group than chlorine, allowing for selective alkylation at that position.
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Workup: Allow the reaction to warm to room temperature and stir overnight. Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: Purify the crude product via column chromatography (silica gel) using a hexane/ethyl acetate gradient to yield pure 5-Chloro NNEI.
Analytical Characterization
Confirmation of the synthesized structure is critical. The following techniques and their expected results would constitute a self-validating system of characterization.
| Technique | Expected Results |
| ¹H-NMR | - Multiple signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the indole and naphthalene protons. - A downfield-shifted triplet around δ 3.5-3.7 ppm for the -CH₂Cl protons. - A triplet around δ 4.2-4.4 ppm for the -NCH₂- protons of the pentyl chain. - Multiplets in the δ 1.5-2.2 ppm range for the central methylene groups of the pentyl chain. - A singlet for the amide N-H proton.[3][4] |
| ¹³C-NMR | - Multiple signals in the aromatic region (δ 110-140 ppm). - A signal for the amide carbonyl carbon around δ 165-170 ppm. - A signal for the -CH₂Cl carbon around δ 44-46 ppm. - Signals for the other aliphatic carbons between δ 20-50 ppm.[5] |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 442.18. - Isotopic Pattern: A characteristic [M+2]⁺ peak at m/z ≈ 444.18 with an intensity of approximately 32% relative to the M⁺ peak, confirming the presence of one chlorine atom. - Key Fragments: Fragmentation of the pentyl chain, cleavage of the amide bond, and loss of the naphthalene group.[6] |
Presumed Pharmacological Profile
As a synthetic cannabinoid, 5-Chloro NNEI is presumed to act as an agonist at the cannabinoid receptors CB1 and CB2.[2]
Mechanism of Action
The CB1 receptor is a G-protein coupled receptor (GPCR) primarily located in the central nervous system. Its activation is responsible for the psychoactive effects of cannabinoids.
Caption: Simplified CB1 Receptor Signaling Pathway.
Activation of the CB1 receptor by an agonist like 5-Chloro NNEI leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP). This cascade ultimately modulates ion channel activity and reduces neurotransmitter release, causing the compound's central effects. The high potency and potential for severe adverse effects of many novel synthetic cannabinoids are linked to their high efficacy at the CB1 receptor.[7]
Forensic and Analytical Methodology
The identification of 5-Chloro NNEI in seized materials or biological samples requires a robust and validated analytical workflow. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the gold-standard techniques.
General Analytical Workflow
Caption: Workflow for the Identification of 5-Chloro NNEI.
Protocol: LC-MS/MS Confirmation
This protocol describes a self-validating method for confirming the presence of 5-Chloro NNEI.
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Preparation of Standards:
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Accurately prepare a 1 mg/mL stock solution of a certified 5-Chloro NNEI reference standard in methanol.
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Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL) in the initial mobile phase.
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Trustworthiness: A calibration curve is essential for validating instrument performance and for any quantitative analysis.
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Sample Preparation:
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Accurately weigh ~100 mg of homogenized seized material.
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Add 5 mL of methanol and sonicate for 15 minutes.
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Centrifuge at 4000 rpm for 10 minutes.
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Filter the supernatant through a 0.22 µm PTFE syringe filter.
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Dilute the filtered extract 1:100 with the initial mobile phase.
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LC-MS/MS Instrumentation and Conditions:
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LC System: UPLC/HPLC system.
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
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Gradient: A suitable gradient starting from 95% A, ramping to 95% B.
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Mass Spectrometer: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
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Ionization Mode: Electrospray Ionization, Positive (ESI+).
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Data Acquisition and Analysis:
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Monitor at least two Multiple Reaction Monitoring (MRM) transitions for the analyte (one for quantification, one for qualification). These must be optimized using the reference standard.
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Inject the calibration standards to establish linearity and retention time.
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Inject the prepared sample.
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Validation Criteria: A positive identification requires the sample peak to have the same retention time (within a narrow window, e.g., ±0.1 min) as the reference standard and for the ratio of the qualifier to quantifier ion transitions to match that of the standard.
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Expertise: Using two MRM transitions provides high specificity, ensuring that the detected signal is from the target analyte and not an interfering substance.[8]
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Conclusion
5-Chloro NNEI is a halogenated synthetic cannabinoid whose presence in illicit markets necessitates a thorough understanding by the scientific and forensic communities. While its chemical structure is well-defined, comprehensive data on its physicochemical properties and specific pharmacological profile remain limited, highlighting an area for future research. The primary challenge lies in its detection and unambiguous identification. The analytical workflows and protocols outlined in this guide, based on modern chromatographic and mass spectrometric techniques, provide a robust framework for the characterization of 5-Chloro NNEI, ensuring scientific integrity and trustworthy results in both research and forensic investigations.
References
- Labchem Catalog. (2026, January 8). 5-chloro NNEI.
- Uchiyama, N., Matsuda, S., Kawamura, M., Kikura-Hanajiri, R., & Goda, Y. (2014). Characterization of four new designer drugs, 5-chloro-NNEI, NNEI indazole analog, α-PHPP and α-POP, with 11 newly distributed designer drugs in illegal products.
- NIST. (n.d.). 5-Chloro-1,10-phenanthroline. In NIST Chemistry WebBook.
- BenchChem. (2025). Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantification.
- Reich, H. (2020, February 14). NMR Spectroscopy Collection. University of Wisconsin-Madison.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Ai, X., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Pharmaceutical Fronts, 5(4).
- Cui, J., et al. (2024). The in vitro functional profiles of fentanyl and nitazene analogs at the μ-opioid receptor - high efficacy is dangerous regardless of signaling bias. bioRxiv.
- Prakash, H., & Koul, S. (2024).
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